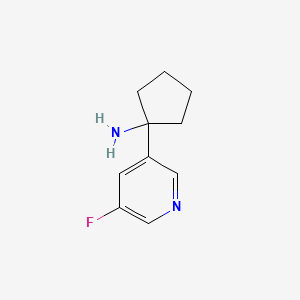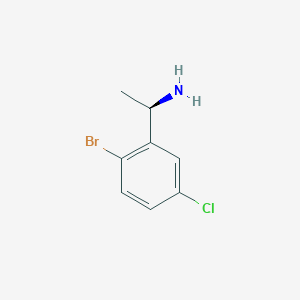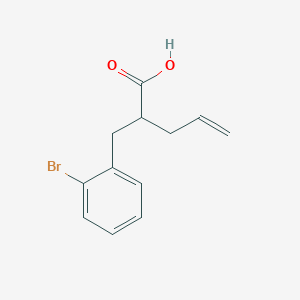
2-(2-Bromobenzyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobenzyl)pent-4-enoic acid is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol It is a derivative of pentenoic acid, characterized by the presence of a bromobenzyl group attached to the pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)pent-4-enoic acid typically involves the reaction of 2-bromobenzyl bromide with pent-4-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(2-Bromobenzyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of oxidative stress . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl alcohol: Similar structure but lacks the pentenoic acid moiety.
Pent-4-enoic acid: Lacks the bromobenzyl group.
2-Bromobenzyl chloride: Similar structure but with a chloride instead of a carboxylic acid group.
Uniqueness
2-(2-Bromobenzyl)pent-4-enoic acid is unique due to the presence of both the bromobenzyl group and the pentenoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the individual components .
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H13BrO2/c1-2-5-10(12(14)15)8-9-6-3-4-7-11(9)13/h2-4,6-7,10H,1,5,8H2,(H,14,15) |
InChI Key |
HUZICPICQIQQPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
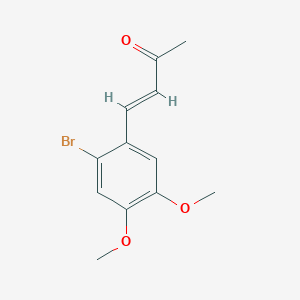
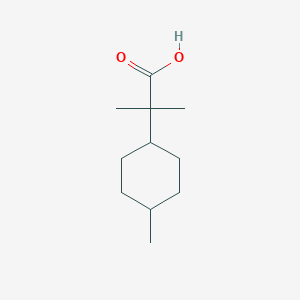
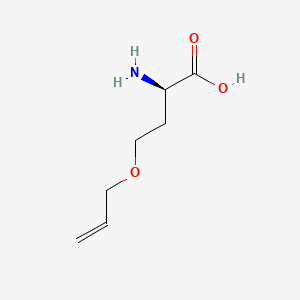
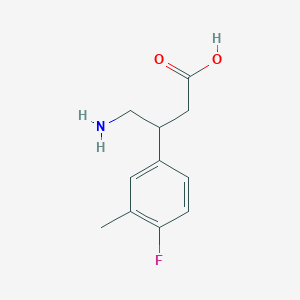
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)

![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)
![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
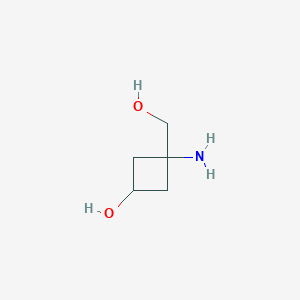
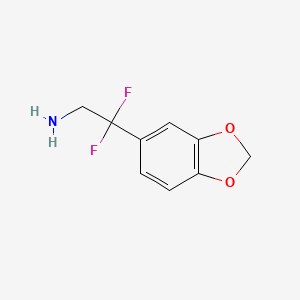
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
